molecular formula C10H24N2 B12656778 N,N'-Diisopropyl-2,3-butane-diamine CAS No. 92422-50-9

N,N'-Diisopropyl-2,3-butane-diamine

Cat. No.: B12656778
CAS No.: 92422-50-9
M. Wt: 172.31 g/mol
InChI Key: PFMSXPPSCVRFPP-UHFFFAOYSA-N
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Description

N,N’-Diisopropyl-2,3-butane-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diisopropyl-2,3-butane-diamine can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with 2,3-dibromobutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired diamine.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diisopropyl-2,3-butane-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diisopropyl-2,3-butane-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of the diamine.

Scientific Research Applications

N,N’-Diisopropyl-2,3-butane-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Diisopropyl-2,3-butane-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Butanediamine: A related compound with similar structural features but without the isopropyl groups.

    N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups but a different carbon backbone.

Uniqueness

N,N’-Diisopropyl-2,3-butane-diamine is unique due to its specific arrangement of isopropyl groups and the 2,3-butane backbone. This structure imparts distinct chemical properties, such as steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

92422-50-9

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

2-N,3-N-di(propan-2-yl)butane-2,3-diamine

InChI

InChI=1S/C10H24N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-12H,1-6H3

InChI Key

PFMSXPPSCVRFPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C(C)NC(C)C

Origin of Product

United States

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